REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[Si:11](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12].N1C=CN=C1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O.CO.C(OCC)C>[Si:11]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:3.4.5|
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Name
|
|
Quantity
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4.009 g
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Type
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reactant
|
Smiles
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OC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
9.984 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
8.653 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
96 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Upon stirring for 10 hours under argon
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
|
Details
|
The organic portion was washed with water (60 ml×2)
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Type
|
CUSTOM
|
Details
|
The crude product resulting
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Type
|
CUSTOM
|
Details
|
from evaporating to dryness
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in tetrahydrofuran (32 ml)
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The volume was reduced by half by evaporation
|
Type
|
ADDITION
|
Details
|
before adding a saturated brine (96 ml)
|
Type
|
WASH
|
Details
|
The aqueous portion was washed times with diethyl ether (100 ml×3)
|
Type
|
CUSTOM
|
Details
|
the organic portion was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallization from a mixed solvent of water (200 ml), ethanol (75 ml) and acetone (20 ml)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.61 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |